molecular formula C6H11NO4 B2642611 2-(2-Acetamidoethoxy)acetic acid CAS No. 765249-88-5

2-(2-Acetamidoethoxy)acetic acid

Cat. No. B2642611
CAS RN: 765249-88-5
M. Wt: 161.157
InChI Key: BLFNGWLVKATGEE-UHFFFAOYSA-N
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Description

2-(2-Acetamidoethoxy)acetic acid, also known as glycine ethyl ester N,N-diacetic acid (GEDA), is a chemical compound that has gained significant attention in scientific research due to its unique properties. GEDA is a derivative of glycine and is widely used as a chelating agent in various biochemical and physiological studies.

Scientific Research Applications

Environmental Remediation and Analysis

  • Herbicide Adsorption and Sensitivity : Studies on the adsorption behavior of herbicides like 2,4,5-trichlorophenoxy acetic acid on specific materials highlight methodologies that could be applicable for environmental remediation or the development of sensitive detection systems for compounds structurally related to 2-(2-Acetamidoethoxy)acetic acid (Khan & Akhtar, 2011).

Photocatalytic Degradation

  • Advanced Oxidative Processes : Research on the efficient degradation of pharmaceuticals using novel photocatalysts under solar irradiation provides insights into potential applications for water purification and the degradation of emerging pollutants (Tobajas et al., 2017).

Nanotechnology Applications

  • Controlled Release Systems : Positive-charge functionalized mesoporous silica nanoparticles as nanocarriers for controlled release, demonstrate innovative approaches to environmental management of agricultural chemicals, potentially applicable for compounds like this compound (Cao et al., 2017).

Chemical Synthesis and Characterization

  • Catalytic Transformations : Studies on the catalytic oxidation of methane to acetic acid offer insights into chemical synthesis pathways that may be relevant for the transformation or synthesis of complex molecules including this compound derivatives (Periana et al., 2003).

Stress-Induced Cellular Responses

  • Proteome Analysis under Herbicide Stress : Examination of the stress-induced responses at the protein level in Corynebacterium glutamicum upon treatment with herbicides such as 2,4-D, could provide a model for studying the cellular effects of related compounds, including potential stress or toxicity mechanisms of this compound (Fanous et al., 2007).

properties

IUPAC Name

2-(2-acetamidoethoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4/c1-5(8)7-2-3-11-4-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFNGWLVKATGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

765249-88-5
Record name 2-(2-acetamidoethoxy)acetic acid
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